Sodium;2,6-dichloro-3,5-dimethylphenolate

Description

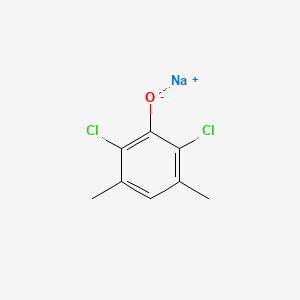

Sodium 2,6-dichloro-3,5-dimethylphenolate is a sodium salt derived from 2,6-dichloro-3,5-dimethylphenol. This compound features chlorine substituents at the 2- and 6-positions and methyl groups at the 3- and 5-positions on the aromatic ring. The sodium salt form likely enhances solubility and reactivity, making it suitable for further functionalization in drug discovery pipelines.

Properties

CAS No. |

34425-84-8 |

|---|---|

Molecular Formula |

C8H7Cl2NaO |

Molecular Weight |

213.03 g/mol |

IUPAC Name |

sodium;2,6-dichloro-3,5-dimethylphenolate |

InChI |

InChI=1S/C8H8Cl2O.Na/c1-4-3-5(2)7(10)8(11)6(4)9;/h3,11H,1-2H3;/q;+1/p-1 |

InChI Key |

NMULXDJVOJAUOY-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)[O-])Cl)C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2,6-dichloro-3,5-dimethylphenolate typically involves the reaction of 2,6-dichloro-3,5-dimethylphenol with a sodium base. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions. The general reaction can be represented as follows:

2,6−dichloro-3,5-dimethylphenol+NaOH→this compound+H2O

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used include water, ethanol, or other organic solvents, and the reaction is typically conducted at elevated temperatures to accelerate the process.

Chemical Reactions Analysis

Types of Reactions

Sodium;2,6-dichloro-3,5-dimethylphenolate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less oxidized forms.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized phenolic compounds.

Reduction: Formation of less oxidized phenolic derivatives.

Substitution: Formation of substituted phenolates with various functional groups.

Scientific Research Applications

Sodium;2,6-dichloro-3,5-dimethylphenolate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and as a model compound for studying phenolic interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Sodium;2,6-dichloro-3,5-dimethylphenolate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs differ in substituent types (e.g., methoxy vs. methyl groups) or halogen positioning, which significantly influence physicochemical and biological properties.

Physicochemical Properties

- Solubility and Stability: Sodium salts generally exhibit higher water solubility than their parent phenols. For example, Sodium phenolate n-hydrate is hygroscopic and readily dissolves in polar solvents . Methyl groups in Sodium 2,6-dichloro-3,5-dimethylphenolate may reduce solubility compared to methoxy analogs but enhance lipid membrane permeability.

- Thermal Properties: 2,6-Dichloro-3,5-dimethoxyaniline has a boiling point of 320°C, while methyl-substituted analogs (e.g., 2,6-dichloro-3,4-dimethylphenol) decompose at lower temperatures (Fp = 147°C) .

Key Research Findings

- FGFR Inhibitor Optimization : Methoxy-substituted derivatives show superior enzymatic inhibition compared to methyl analogs, highlighting the importance of polar substituents in target binding .

- Synthetic Utility : Suzuki coupling and condensation reactions are common methods for functionalizing 2,6-dichloro-3,5-dimethoxyphenyl scaffolds, which could be adapted for methyl-substituted derivatives .

Biological Activity

Sodium;2,6-dichloro-3,5-dimethylphenolate, also known as 2,6-dichloro-3,5-dimethylphenol (DCMX), is a compound with significant biological activity. This article explores its antibacterial and antifungal properties, mechanisms of action, and applications in various fields.

- Chemical Formula : C8H8Cl2O

- Molecular Weight : 191.06 g/mol

- Solubility : Soluble in alkaline water and organic solvents such as alcohol and ether .

Antibacterial Activity

DCMX exhibits potent antibacterial properties against a wide range of microorganisms. Its efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria, including:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Inhibits Escherichia coli and Pseudomonas aeruginosa.

- Tubercle bacilli : Shows bactericidal action against Mycobacterium tuberculosis .

The mechanism by which DCMX exerts its antibacterial effects involves disruption of bacterial cell membranes and inhibition of key metabolic processes. The compound interacts with the cell wall synthesis pathways, leading to cell lysis and death.

Antifungal Activity

DCMX also demonstrates antifungal activity, particularly against pathogenic fungi such as Candida albicans and Aspergillus niger. The compound inhibits fungal growth by disrupting cell membrane integrity and interfering with ergosterol biosynthesis, a critical component of fungal cell membranes .

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of DCMX in various concentrations against common pathogens. Results indicated that DCMX at a concentration of 0.5% significantly reduced bacterial counts in contaminated surfaces compared to control groups . -

Application in Personal Care Products :

DCMX is frequently used in personal care products due to its antimicrobial properties. In a clinical trial assessing its effectiveness in cosmetic formulations, DCMX demonstrated a reduction in microbial contamination by over 90% within 24 hours of application .

Comparative Biological Activity

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 20 | 0.1% |

| Escherichia coli | 18 | 0.2% |

| Candida albicans | 25 | 0.05% |

Safety Profile

DCMX is considered safe for use in various applications, including cosmetics and disinfectants. However, safety assessments indicate that it should be used within recommended concentrations to avoid potential skin irritation or allergic reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.